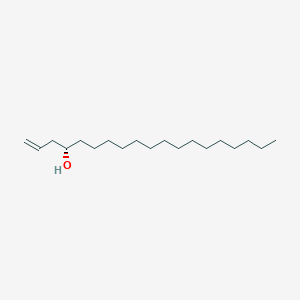

(4S)-Nonadec-1-EN-4-OL

Beschreibung

Eigenschaften

CAS-Nummer |

528867-18-7 |

|---|---|

Molekularformel |

C19H38O |

Molekulargewicht |

282.5 g/mol |

IUPAC-Name |

(4S)-nonadec-1-en-4-ol |

InChI |

InChI=1S/C19H38O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-19(20)17-4-2/h4,19-20H,2-3,5-18H2,1H3/t19-/m1/s1 |

InChI-Schlüssel |

ZLGVCQXWYKJRPY-LJQANCHMSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCC[C@@H](CC=C)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(CC=C)O |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Methodologies of 4s Nonadec 1 En 4 Ol

Identification of Biogenic Sources of (4S)-Nonadec-1-en-4-ol

The production of (4S)-Nonadec-1-en-4-ol has not been definitively attributed to microbial sources in the reviewed literature. However, related compounds and precursors are known to be of microbial origin. For instance, the genus Streptomyces is recognized for producing a diverse array of volatile organic compounds (VOCs), some of which have applications in pest management. mun.ca 1-Nonadecene, a related alkene, has been reported in Streptomyces. nih.gov While direct microbial synthesis of (4S)-Nonadec-1-en-4-ol is not documented, the metabolic capabilities of microorganisms like Streptomyces suggest the potential for such biosynthesis, warranting further investigation. mun.canih.gov

(4S)-Nonadec-1-en-4-ol and its derivatives are found in the plant kingdom, often as components of complex lipids or as signaling molecules. While nonadec-1-ene has been identified as a plant metabolite, the specific stereoisomer (4S)-Nonadec-1-en-4-ol is less commonly reported directly. nih.govebi.ac.uk However, various long-chain alkenylphenols, which are structurally related, have been isolated from the roots of plants like Ozoroa insignis. researchgate.net Additionally, studies on avocado seeds (Persea americana) have led to the isolation of various aliphatic acetogenins, including 1-acetoxy-2,4-dihydroxy-n-heptadec-16-ene, which shares a similar structural backbone. cuvillier.de The presence of these related compounds suggests that the metabolic pathways for producing such long-chain unsaturated alcohols exist within certain plant species.

The most well-documented natural source of (4S)-Nonadec-1-en-4-ol is in the secretions of insects, where it often functions as a pheromone. sakura.ne.jp For example, the Dufour gland of the African ant Crematogaster nigriceps contains a variety of 1-heptadec(en)yl- and 1-nonadec(en)yl-1,3,5-trihydroxycyclohexane derivatives. researchgate.net Insects are known to produce a vast array of chemical compounds for communication, defense, and other biological functions. researchgate.net These compounds can be synthesized de novo by the insect, sequestered from host plants, or produced by symbiotic microorganisms. researchgate.net

The environmental presence of (4S)-Nonadec-1-en-4-ol is largely tied to its biogenic sources, particularly its release by insects. As a volatile pheromone, it can be detected in the air in ecosystems where the source insects are active. Its distribution is therefore expected to be localized around these insect populations. There is no evidence to suggest widespread environmental contamination by this compound.

Advanced Isolation and Purification Techniques for (4S)-Nonadec-1-en-4-ol from Complex Biological Matrices

The isolation and purification of enantiomerically pure (4S)-Nonadec-1-en-4-ol from natural sources necessitate advanced chromatographic techniques due to the complexity of the biological matrix and the often low concentrations of the target compound.

A general workflow for isolation and purification involves several steps. Initially, an extraction is performed using a suitable solvent, such as ethanol (B145695) or a mixture of ethyl acetate (B1210297) and petroleum ether. nih.gov This is followed by column chromatography, a fundamental technique for separating compounds based on their polarity. nih.govwiley-vch.de For instance, a silica (B1680970) gel column with a gradient of ethyl acetate in petroleum ether can be effective for initial fractionation. nih.gov

To achieve enantiomeric purity, chiral chromatography is essential. Gas chromatography (GC) with a chiral stationary phase, such as Hydrodex β-3P, can be used to separate enantiomers. rsc.org The separation is often optimized by programming the temperature of the GC column. rsc.org High-performance liquid chromatography (HPLC) with a chiral column is another powerful tool for enantioselective separation.

For structural elucidation and confirmation, gas chromatography-mass spectrometry (GC-MS) is invaluable. It provides information on both the retention time and the mass spectrum of the compound, which can be compared to known standards. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is used to determine the precise structure of the isolated compound. researchgate.net

Table 1: Research Findings on the Natural Occurrence of (4S)-Nonadec-1-en-4-ol and Related Compounds

| Organism/Source | Compound(s) Identified | Methodology |

|---|---|---|

| Streptomyces | 1-Nonadecene | GC-MS |

| Ozoroa insignis (roots) | Alkenylphenols | ¹H and ¹³C NMR, GC-MS |

| Persea americana (avocado seeds) | 1-acetoxy-2,4-dihydroxy-n-heptadec-16-ene | Not specified |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (4S)-Nonadec-1-en-4-ol |

| 1-Nonadecene |

| Alkenylphenols |

| 1-acetoxy-2,4-dihydroxy-n-heptadec-16-ene |

| 1-heptadec(en)yl-1,3,5-trihydroxycyclohexane |

| 1-nonadec(en)yl-1,3,5-trihydroxycyclohexane |

| Ethanol |

| Ethyl acetate |

Targeted Solvent Extraction and Enrichment Protocols for (4S)-Nonadec-1-en-4-ol

The isolation of lipophilic compounds like (4S)-Nonadec-1-en-4-ol from natural matrices typically involves a multi-step process beginning with solvent extraction, followed by various chromatographic techniques for enrichment and purification. The choice of solvent and chromatographic method is critical and is determined by the polarity of the target compound and the chemical composition of the source material.

Initial Extraction:

The initial step involves the extraction of metabolites from the source material using organic solvents. The selection of the solvent is crucial for maximizing the yield of the target compound. For a moderately polar lipid like (4S)-Nonadec-1-en-4-ol, a sequence of solvents with increasing polarity is often employed to fractionate the extract.

Commonly used solvents for the extraction of similar long-chain alcohols from plant and marine organisms include:

Hexane (B92381) or n-Hexane: A non-polar solvent effective for extracting highly non-polar lipids.

Dichloromethane (B109758) (CH2Cl2): A solvent of intermediate polarity, often used to extract a broad range of compounds.

Ethyl Acetate (EtOAc): A moderately polar solvent.

Methanol (B129727) (MeOH) or Ethanol (EtOH): Polar solvents used to extract more polar compounds. A mixture of dichloromethane and methanol (e.g., 1:1 v/v) can also be effective for a broad range of metabolites. researchgate.net

For instance, phytochemical investigations of the roots of Lannea rivae have utilized a CH2Cl2/MeOH (1:1) mixture to extract various compounds, including alkenyl cyclohexenone and cyclohexanol (B46403) derivatives. researchgate.net Similarly, studies on Ipomoea asarifolia root extracts have employed dichloromethane for the isolation of antiproliferative compounds. researchgate.net

Enrichment and Purification:

Following the initial extraction, the crude extract is typically subjected to a series of chromatographic techniques to isolate and purify the target compound.

Column Chromatography: This is a fundamental technique for the separation of compounds based on their differential adsorption to a stationary phase. Silica gel is a commonly used stationary phase for the separation of moderately polar compounds. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is often employed.

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is a powerful tool that provides high resolution and sensitivity. A chiral HPLC column is necessary to separate the enantiomers and isolate the specific (4S) stereoisomer. nih.gov The choice of the chiral stationary phase and the mobile phase is critical for achieving successful separation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for the identification and quantification of volatile and semi-volatile compounds. In the context of (4S)-Nonadec-1-en-4-ol, GC-MS analysis of the purified fraction would confirm its molecular weight and fragmentation pattern, thus verifying its structure. GC-MS has been used to identify various long-chain alcohols and fatty acids in plant extracts. researchgate.net

The absolute configuration of chiral centers in similar natural products is often determined using a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and circular dichroism, along with comparison to synthesized standards. nih.govsioc-journal.cnwikipedia.org

Illustrative Data from Related Compound Isolation:

| Compound | Natural Source | Extraction Solvent(s) | Purification Techniques |

| 3-((E)-nonadec-16′-enyl)phenol | Lannea schweinfurthii (Roots) | Dichloromethane/Methanol (1:1) | Various chromatographic techniques |

| 1-((E)-heptadec-14′-enyl)cyclohex-4-ene-1,3-diol | Lannea schweinfurthii (Roots) | Dichloromethane/Methanol (1:1) | Various chromatographic techniques |

| (4R,6S)-4,6-dihydroxy-6-((Z)-nonadec-14′-en-1-yl)cyclohex-2-en-1-one | Lannea rivae (Roots) | Dichloromethane/Methanol (1:1) | NMR spectroscopy, Mass spectrometry |

| 5-nonadecen-1-ol | Petiveria alliacea (Leaves) | n-Hexane, Ethanol | GC-MS analysis |

Biosynthetic Pathways and Precursors of 4s Nonadec 1 En 4 Ol

Proposed Biosynthetic Routes to (4S)-Nonadec-1-en-4-ol

The formation of a C19 unsaturated alcohol with a specific stereocenter suggests a sophisticated and controlled biological process. The proposed route begins with primary fatty acid metabolism and proceeds through a series of modifications to achieve the final structure.

The carbon skeleton of (4S)-Nonadec-1-en-4-ol is likely derived from common fatty acid precursors. The biosynthesis is proposed to start with a C18 saturated fatty acid, such as stearic acid, which is a common product of fatty acid synthase (FAS) systems. This precursor would then undergo a series of elongation, desaturation, and reduction steps.

The key building blocks in this proposed pathway are acetyl-CoA and malonyl-CoA, which are the fundamental units for fatty acid synthesis. The initial C18 acyl-CoA chain would likely be elongated to a C20 precursor to allow for subsequent modifications at the appropriate positions.

Table 1: Proposed Precursor Molecules in the Biosynthesis of (4S)-Nonadec-1-en-4-ol

| Precursor Molecule | Chemical Formula | Proposed Role in Pathway |

| Stearoyl-CoA | C₂₀H₃₉CoO₇P₃S | Initial C18 saturated fatty acyl chain from primary metabolism. |

| Oleoyl-CoA | C₂₀H₃₇CoO₇P₃S | An alternative C18 unsaturated starting precursor. |

| Eicosanoyl-CoA | C₂₂H₄₃CoO₇P₃S | A likely C20 intermediate after a single elongation step of stearoyl-CoA. |

| Nonadecanoyl-CoA | C₂₁H₄₁CoO₇P₃S | The direct C19 acyl-CoA precursor prior to reduction and oxidation. |

The conversion of a fatty acid precursor into (4S)-Nonadec-1-en-4-ol requires a sequence of specific enzymatic reactions. The introduction of the double bond at the C1 position and the hydroxyl group with (S) stereochemistry at the C4 position are the most critical transformations.

A postulated enzymatic cascade would include:

Fatty Acid Elongation: A fatty acid elongase (FAE) system would likely extend a C18 precursor to a very-long-chain fatty acid (VLCFA) of at least 19 carbons. nih.gov

Desaturation: A specific fatty acyl-CoA desaturase is proposed to introduce the terminal double bond. This is a common mechanism in the biosynthesis of insect pheromones. nih.gov

Hydroxylation/Reduction: The key step for generating the chiral center is the stereospecific reduction of a keto group at the C-4 position or a direct hydroxylation. It is hypothesized that a specific ketoreductase or a cytochrome P450 monooxygenase could catalyze this reaction, ensuring the formation of the (S)-enantiomer. Alternatively, a fatty acyl-CoA reductase (FAR) could reduce the carboxyl group to an alcohol. nih.govnih.gov The formation of a secondary alcohol from a fatty acid chain is a known biological process, though the precise mechanism for this specific compound is unknown. rsc.org

Table 2: Postulated Enzymes and Their Functions

| Enzyme Class | Proposed Function |

| Fatty Acid Synthase (FAS) | Synthesis of the initial C16 (palmitoyl-CoA) or C18 (stearoyl-CoA) precursor. researchgate.net |

| Fatty Acid Elongase (FAE) | Chain extension of the C18 precursor to a C19 or longer chain fatty acyl-CoA. mdpi.com |

| Fatty Acyl-CoA Desaturase | Introduction of the double bond at the Δ1 position of the C19 fatty acyl chain. uochb.cz |

| Ketoreductase / Hydroxylase | Stereospecific reduction of a 4-keto intermediate or direct hydroxylation at the C4 position to yield the (4S) configuration. rsc.org |

| Fatty Acyl-CoA Reductase (FAR) | Reduction of the fatty acyl-CoA to the corresponding primary alcohol. pnas.org In this case, it might be part of a complex that also facilitates hydroxylation. |

Genetic and Genomic Studies of (4S)-Nonadec-1-en-4-ol Biosynthesis

While no specific genetic studies on the biosynthesis of (4S)-Nonadec-1-en-4-ol have been published, insights can be drawn from genomic studies of organisms that produce similar long-chain unsaturated alcohols, such as insects and microalgae. nih.govnih.gov

In many organisms, genes encoding the enzymes for a specific metabolic pathway are located together in the genome, forming a biosynthetic gene cluster (BGC). This co-localization facilitates the coordinated regulation of the pathway. It is plausible that the genes for the biosynthesis of (4S)-Nonadec-1-en-4-ol are organized in such a cluster in the producing organism.

A hypothetical BGC for (4S)-Nonadec-1-en-4-ol would be expected to contain genes encoding:

A specific fatty acid elongase.

A Δ1-desaturase.

A stereospecific reductase or hydroxylase responsible for the (4S) configuration.

Potentially, transport proteins for the secretion of the final product.

The identification of such a gene cluster would be a critical step in elucidating the complete biosynthetic pathway. elifesciences.org

To confirm the proposed biosynthetic pathway, the key enzymes would need to be identified and their functions characterized. This typically involves heterologous expression of candidate genes in a host organism like Saccharomyces cerevisiae (yeast) or Escherichia coli, followed by in vitro assays with proposed substrates. frontiersin.org

For instance, a candidate fatty acyl-CoA reductase gene, once identified from a potential producing organism's genome, could be expressed in yeast. nih.gov The engineered yeast could then be supplied with a C19 fatty acid precursor, and the products analyzed for the presence of (4S)-Nonadec-1-en-4-ol. This would confirm the enzyme's role and specificity. Similarly, the function of the putative desaturase and the stereospecific reductase would be confirmed through targeted experiments. nih.govrsc.org

Synthetic Approaches and Strategies for 4s Nonadec 1 En 4 Ol

Total Synthesis Methodologies for (4S)-Nonadec-1-en-4-ol

The construction of a molecule such as (4S)-Nonadec-1-en-4-ol can be approached through various strategic disconnections of its carbon framework. These strategies can be broadly categorized as convergent or divergent, each with its own merits in terms of efficiency and flexibility.

Convergent and Divergent Total Synthesis Strategies for (4S)-Nonadec-1-en-4-ol

A convergent synthesis is generally considered more efficient for assembling a target molecule. In the context of (4S)-Nonadec-1-en-4-ol, a logical convergent strategy would involve the coupling of two main fragments. For instance, the molecule can be retrosynthetically disconnected at the C4-C5 bond. This would lead to a four-carbon vinyl-containing fragment and a fifteen-carbon alkyl fragment. The key bond formation could then be achieved via a nucleophilic addition of an organometallic species derived from the fifteen-carbon chain to a suitable four-carbon electrophile.

| Convergent Synthesis Fragments | Description | Potential Reagents |

| Fragment A | C1-C4 vinyl unit | Allylmagnesium bromide or other allyl organometallics. |

| Fragment B | C5-C19 alkyl unit | Pentadecanal (B32716) (an aldehyde). |

A divergent synthesis , on the other hand, would commence from a common intermediate that is sequentially elaborated to introduce the required functional groups and extend the carbon chain. While potentially less efficient for a single target, this strategy would be advantageous if the synthesis of various analogs of (4S)-Nonadec-1-en-4-ol with different chain lengths were desired.

Stereocontrolled Approaches to the Chirality of (4S)-Nonadec-1-en-4-ol

The critical stereochemical feature of the target molecule is the (S)-configuration at the C4 carbinol center. Establishing this chirality with high fidelity is a paramount challenge in any synthetic endeavor. Several stereocontrolled methods can be envisaged:

Chiral Pool Synthesis: This approach would utilize a readily available and enantiomerically pure starting material that already contains the desired stereocenter.

Substrate-Controlled Diastereoselective Reactions: If a chiral center is already present in a precursor, it can direct the stereochemical outcome of a subsequent reaction to form the C4 stereocenter.

Reagent-Controlled Asymmetric Synthesis: This involves the use of a chiral reagent or catalyst to induce enantioselectivity in the formation of the C4 stereocenter. This is a powerful and widely used approach and will be discussed in more detail in the asymmetric synthesis section.

Asymmetric Synthesis of (4S)-Nonadec-1-en-4-ol

Asymmetric synthesis provides the most direct and elegant routes to enantiomerically pure compounds like (4S)-Nonadec-1-en-4-ol. These methods can be broadly classified based on the source of the chirality.

Chiral Auxiliary-Mediated Asymmetric Induction for (4S)-Nonadec-1-en-4-ol

In this strategy, a chiral auxiliary is temporarily attached to a prochiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product. For the synthesis of (4S)-Nonadec-1-en-4-ol, a plausible approach would involve the use of a chiral auxiliary-modified aldehyde or ketone.

| Chiral Auxiliary | Reaction Type | Expected Outcome |

| Evans' oxazolidinone | Aldol addition | High diastereoselectivity |

| Samp/Ramp hydrazones | Alkylation | High enantiomeric excess |

Asymmetric Catalysis in the Synthesis of (4S)-Nonadec-1-en-4-ol

Asymmetric catalysis is a highly efficient method for generating chirality, as a small amount of a chiral catalyst can produce a large quantity of the desired enantiomer. Several catalytic asymmetric reactions could be applied to the synthesis of (4S)-Nonadec-1-en-4-ol. A particularly relevant approach is the asymmetric addition of an organometallic reagent to an aldehyde. For instance, the asymmetric addition of an allyl nucleophile to pentadecanal would directly generate the target molecule's core structure with the desired stereochemistry.

A well-documented method for the highly enantioselective synthesis of allylic alcohols involves the use of a chiral ligand in conjunction with an organozinc reagent. organic-chemistry.orgnih.gov

| Catalytic System | Reaction | Typical Enantiomeric Excess (ee) |

| (-)-2-exo-morpholinoisoborneol / Alkenylzinc | Addition to aldehyde | >95% ee |

| Chiral BINOL derivatives / Diethylzinc | Allylation of aldehydes | High ee |

| Copper-Josiphos complex | 1,6-Boration of dienes followed by oxidation | Up to 96% ee for similar structures worktribe.com |

Chemoenzymatic Synthesis of Enantiomerically Pure (4S)-Nonadec-1-en-4-ol

Enzymes are powerful catalysts for asymmetric synthesis due to their high stereoselectivity. nih.gov For the preparation of enantiomerically pure (4S)-Nonadec-1-en-4-ol, two primary chemoenzymatic strategies could be employed: kinetic resolution of a racemic mixture or the asymmetric reduction of a prochiral ketone.

Kinetic Resolution: This method involves the use of an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of a racemic mixture of nonadec-1-en-4-ol, allowing for the separation of the acylated (R)-enantiomer from the unreacted (S)-enantiomer (the desired product).

| Enzyme | Reaction | Outcome |

| Candida antarctica lipase B (CALB) | Transesterification | High enantioselectivity, separation of enantiomers. |

| Pseudomonas cepacia lipase (PSL) | Acylation | Effective for resolving secondary alcohols. |

Asymmetric Reduction: A more direct approach would be the asymmetric reduction of the corresponding prochiral ketone, nonadec-1-en-4-one. This can be achieved with high enantioselectivity using a variety of alcohol dehydrogenases (ADHs) or whole-cell biocatalysts such as baker's yeast (Saccharomyces cerevisiae). researchgate.net

| Biocatalyst | Reaction | Expected Enantiomeric Excess (ee) |

| Alcohol Dehydrogenase (ADH) from Rhodococcus ruber | Ketone reduction | >99% ee (for similar substrates) |

| Baker's Yeast (Saccharomyces cerevisiae) | Ketone reduction | Generally high, but substrate-dependent. |

Development of Novel Synthetic Methodologies for the Construction of (4S)-Nonadec-1-en-4-ol Skeleton

The enantioselective synthesis of chiral secondary allylic alcohols, such as (4S)-Nonadec-1-en-4-ol, represents a significant challenge in organic chemistry. These molecules are valuable building blocks in the synthesis of various natural products and bioactive compounds. While specific methodologies for the direct synthesis of (4S)-Nonadec-1-en-4-ol are not extensively documented in publicly available literature, several novel strategies for the construction of similar chiral allylic alcohol skeletons have been developed. These methods generally focus on the stereocontrolled formation of the C-4 hydroxyl group and the adjacent vinyl group.

One promising approach involves the asymmetric addition of organometallic reagents to α,β-unsaturated aldehydes. For instance, the use of chiral catalysts to mediate the addition of vinyl nucleophiles to pentadecanal could theoretically yield the desired (4S)-Nonadec-1-en-4-ol skeleton. The key to this approach is the development of highly efficient and stereoselective catalyst systems that can control the facial selectivity of the nucleophilic attack on the aldehyde.

Another innovative strategy is the catalytic asymmetric allylation of aldehydes. This method employs chiral transition metal complexes to catalyze the reaction between an allylating agent and an aldehyde. For the synthesis of (4S)-Nonadec-1-en-4-ol, this would involve the enantioselective allylation of pentadecanal. The success of this methodology hinges on the design of chiral ligands that can effectively induce high levels of enantioselectivity.

Furthermore, enzymatic and chemoenzymatic methods are emerging as powerful tools for the synthesis of chiral alcohols. Lipases, for example, can be used for the kinetic resolution of racemic allylic alcohols, providing access to the desired enantiomer. A potential route to (4S)-Nonadec-1-en-4-ol could involve the synthesis of a racemic mixture of nonadec-1-en-4-ol, followed by enzymatic resolution to isolate the (4S)-enantiomer.

Recent advancements in organocatalysis also offer new avenues for the construction of chiral allylic alcohols. Chiral aminocatalysts have been shown to effectively catalyze the asymmetric α-vinylation of aldehydes, which could be adapted for the synthesis of the target molecule's framework.

While these methodologies provide a conceptual framework for the synthesis of the (4S)-Nonadec-1-en-4-ol skeleton, the specific application and optimization for this particular long-chain alcohol would require further investigation. The development of a novel synthetic methodology would likely focus on achieving high enantioselectivity, good yields, and operational simplicity.

Comparative Analysis of Synthetic Routes for Efficiency, Scalability, and Enantioselectivity of (4S)-Nonadec-1-en-4-ol

A direct comparative analysis of established synthetic routes for (4S)-Nonadec-1-en-4-ol is challenging due to the limited availability of specific literature for this compound. However, a comparative discussion can be framed based on the general advantages and disadvantages of the potential synthetic strategies mentioned in the previous section, with a focus on key metrics such as efficiency, scalability, and enantioselectivity.

Table 1: Hypothetical Comparative Analysis of Synthetic Strategies for (4S)-Nonadec-1-en-4-ol

| Synthetic Strategy | Key Reagents/Catalysts | Efficiency (Yield) | Scalability | Enantioselectivity (ee) | Potential Advantages | Potential Disadvantages |

| Asymmetric Vinylic Addition | Chiral Lewis Acids, Organocatalysts | Moderate to High | Moderate | Good to Excellent | Direct formation of the chiral center. | Stoichiometric use of chiral reagents may be required. |

| Catalytic Asymmetric Allylation | Transition Metal Catalysts (e.g., Ru, Rh, Ir) with Chiral Ligands | High | Good to Excellent | Excellent | High atom economy, catalytic use of chiral source. | Cost and sensitivity of metal catalysts. |

| Enzymatic Resolution | Lipases, Other Hydrolases | ~50% (for one enantiomer) | Excellent | Excellent | High enantiopurity, mild reaction conditions. | Theoretical maximum yield of 50% for the desired enantiomer. |

| Organocatalytic Vinylation | Chiral Amines, Phosphines | Moderate to High | Good | Good to Excellent | Metal-free, environmentally benign. | Substrate scope can be limited. |

Scalability: Processes that utilize catalytic amounts of chiral inducers, such as catalytic asymmetric allylation and organocatalysis, are generally more amenable to large-scale synthesis. The cost and availability of the catalyst and ligands are critical factors for scalability. Enzymatic resolutions are also highly scalable, as enzymes can be immobilized and reused, and the reactions are often performed in aqueous media.

Enantioselectivity: All the discussed strategies have the potential to deliver high levels of enantioselectivity. Catalytic asymmetric methods, with the appropriate catalyst and ligand combination, can often achieve enantiomeric excesses (ee) greater than 95%. Similarly, enzymatic resolutions are renowned for their exceptional enantioselectivity, frequently yielding products with >99% ee.

Biological and Ecological Roles of 4s Nonadec 1 En 4 Ol in Non Human Organisms and Systems

Biological Activities of (4S)-Nonadec-1-en-4-ol in Microbial Systems

Extensive literature searches did not yield specific information regarding the biological activities of (4S)-Nonadec-1-en-4-ol in microbial systems. Consequently, there is no available data to report on its effects on bacterial growth, virulence factors, antifungal properties, or its ability to modulate microbial biofilm formation.

Effects of (4S)-Nonadec-1-en-4-ol on Bacterial Growth and Virulence Factors

Information regarding the effects of (4S)-Nonadec-1-en-4-ol on bacterial growth and the expression of virulence factors is not available in the reviewed scientific literature.

Antifungal Properties of (4S)-Nonadec-1-en-4-ol Against Phytopathogens and Other Fungi

There is currently no scientific data describing the antifungal properties of (4S)-Nonadec-1-en-4-ol against phytopathogens or other fungal species.

Modulation of Microbial Biofilm Formation by (4S)-Nonadec-1-en-4-ol

The role of (4S)-Nonadec-1-en-4-ol in the modulation of microbial biofilm formation has not been documented in the available scientific research.

Role of (4S)-Nonadec-1-en-4-ol in Plant Physiology and Defense

Specific information on the role of (4S)-Nonadec-1-en-4-ol in plant physiology and defense mechanisms is not present in the current body of scientific literature. Research on related long-chain alcohols in plants is broad, but direct studies on this specific compound are absent.

Influence of (4S)-Nonadec-1-en-4-ol on Plant Growth and Development

There are no available research findings that detail the influence of (4S)-Nonadec-1-en-4-ol on the growth and development of plants.

Involvement of (4S)-Nonadec-1-en-4-ol in Plant-Pest or Plant-Microbe Interactions

The involvement of (4S)-Nonadec-1-en-4-ol in the complex interactions between plants and pests or microbes has not been reported in the scientific literature. While plants produce a diverse array of chemical compounds to mediate these interactions, the specific function of (4S)-Nonadec-1-en-4-ol in this context remains uninvestigated. nih.govpurdue.edusemanticscholar.orgmun.ca

Ecological Significance and Semiochemical Function of (4S)-Nonadec-1-EN-4-OL

The ecological role of (4S)-Nonadec-1-en-4-ol, a long-chain unsaturated alcohol, is not extensively documented in scientific literature. However, by examining the functions of structurally similar compounds, specifically long-chain alcohols (LCOH) and other semiochemicals, a potential ecological context can be inferred. These compounds are often involved in complex interactions between organisms and their environment.

(4S)-Nonadec-1-EN-4-OL as a Pheromone or Kairomone in Insect Communication

Chemicals used for communication are known as semiochemicals. epdf.pub These are broadly divided into pheromones, which mediate interactions between individuals of the same species, and allelochemicals, which mediate interspecific interactions. epdf.pub Allelochemicals include kairomones, which benefit the receiver but not the emitter. epdf.pub

While long-chain unsaturated alcohols are a class of compounds known to function as pheromones in various insects, specific research identifying (4S)-Nonadec-1-en-4-ol as a pheromone or kairomone is not available in the reviewed literature. The synthesis of its enantiomer, (R)-Nonadec-1-en-4-ol, has been reported, but its biological function was not specified. mdpi.com The ecological function of some pheromones is to act as attractants for symbiotic fungi, which in turn can produce kairomones that attract other insect species. researchgate.net However, a direct role for (4S)-Nonadec-1-en-4-ol in such interactions has not been established.

Role of (4S)-Nonadec-1-EN-4-OL in Predator-Prey Dynamics or Allelopathy

There is no direct scientific evidence detailing the role of (4S)-Nonadec-1-en-4-ol in predator-prey interactions or allelopathy. Allelopathy refers to the beneficial or harmful effects of one plant on another through the release of chemical compounds. Many plant-derived secondary metabolites, including terpenoids and aliphatic compounds, can have allelopathic or deterrent effects on herbivores. uned.ac.cr

Long-chain aliphatic compounds are found in a variety of plants. For instance, nonadec-1-ene, a related hydrocarbon, has been identified as a metabolite in plants like Ammodaucus leucotrichus and bacteria such as Streptomyces. nih.gov Similarly, various long-chain alkanols have been found in the surface waxes of plants from the Dianthus genus. nih.gov While these compounds are part of the chemical interface between organisms, a specific function for (4S)-Nonadec-1-en-4-ol in defense, attraction, or inhibition in predator-prey or plant-plant interactions remains uncharacterized.

Environmental Persistence and Biotransformation Pathways of (4S)-Nonadec-1-EN-4-OL in Ecosystems

Specific studies on the environmental fate and biotransformation of (4S)-Nonadec-1-en-4-ol are limited. However, extensive research on long-chain alcohols (LCOH) provides a strong basis for predicting its behavior in various ecosystems.

Environmental Persistence

The environmental persistence of LCOH is closely related to their carbon chain length. In general, LCOH are considered biodegradable, though the rate decreases as the chain length increases. nih.govwikipedia.org

Biodegradation: Fatty alcohols with chain lengths up to C18 are typically subject to rapid biodegradation. nih.govnih.gov For example, chains up to C16 can biodegrade completely within 10 days, while C16 to C18 alcohols show degradation rates of 62% to 76% in the same period. wikipedia.org For alcohols with chains longer than C18, such as the C19 backbone of (4S)-Nonadec-1-en-4-ol, the rate of biodegradation is significantly slower, with one study noting a 37% degradation for a C22 alcohol over 28 days. wikipedia.orgoecd.org Despite this, even these longer-chain alcohols are largely removed (over 99%) in wastewater treatment plants. wikipedia.org

Table 1: Biodegradation Rates of Long-Chain Alcohols

| Carbon Chain Length | Biodegradation Rate (in 10 days) | Classification |

|---|---|---|

| Up to C16 | Complete | Readily Biodegradable |

| C16 - C18 | 62% - 76% | Readily Biodegradable |

| > C18 | Slower rates (e.g., 37% for C22 in 28 days) | Inherently Biodegradable |

Data sourced from multiple studies on LCOH. wikipedia.orgoecd.org

Partitioning: The physicochemical properties of LCOH dictate their movement and distribution in the environment. Due to their low water solubility and high hydrophobicity, LCOH with ten or more carbons, when released into water, are predicted to partition strongly into sediment and sludge. nih.govoecd.org The sorption of LCOH to solids increases with chain length. nih.gov In soil, long-chain alkanols can be preserved and their presence can contribute to soil water repellency. researchgate.netfrontiersin.org

Biotransformation Pathways

The primary route of biotransformation for LCOH in the environment is microbial metabolism. Microorganisms in soil, water, and sediment possess enzyme systems capable of degrading these compounds.

Oxidation: The metabolism of alkanes and alcohols in bacteria typically begins with the oxidation of the terminal methyl group or the alcohol functional group. tandfonline.com Enzymes such as alkane hydroxylases or alcohol dehydrogenases catalyze these initial steps, converting the alcohol into an aldehyde and subsequently into a fatty acid. tandfonline.comnih.gov

Beta-Oxidation: Once converted to a fatty acid, the molecule can enter the beta-oxidation pathway, where two-carbon units are sequentially cleaved to produce acetyl-CoA. usgs.gov This acetyl-CoA can then be utilized by the microorganism for energy production through central metabolic routes like the citric acid cycle. usgs.govmdpi.com While this pathway is well-established for straight-chain fatty acids, the presence of the double bond and the specific stereochemistry of (4S)-Nonadec-1-en-4-ol may require additional enzymatic steps for its complete degradation.

Mechanistic Investigations of 4s Nonadec 1 En 4 Ol Bioactivity

Identification of Cellular and Molecular Targets of (4S)-Nonadec-1-en-4-ol Action

The lipophilic nature of (4S)-Nonadec-1-en-4-ol suggests that its primary interactions are likely to be with cellular membranes and proteins, particularly those with lipid-binding domains.

While no specific receptor binding studies have been reported for (4S)-Nonadec-1-en-4-ol, its structural similarity to sphingolipids, which are known signaling molecules, suggests it may interact with lipid-recognizing receptors. Sphingosine (B13886) and its phosphorylated derivative, sphingosine-1-phosphate (S1P), bind to a family of G protein-coupled receptors (GPCRs) known as S1P receptors (S1PR1-5), initiating a variety of cellular signaling cascades. wikipedia.orgfrontiersin.orgnih.gov It is plausible that (4S)-Nonadec-1-en-4-ol could exhibit affinity for one or more of these receptors, potentially acting as an agonist or antagonist.

Furthermore, some lipid molecules can directly interact with and modulate the function of ion channels and other membrane-bound receptors. For instance, sphingosine has been shown to directly interact with the thyrotropin-releasing hormone (TRH) receptor complex. nih.gov Future research involving competitive binding assays with known ligands for lipid receptors will be crucial to determine if (4S)-Nonadec-1-en-4-ol has specific receptor targets.

Table 1: Hypothetical Receptor Binding Affinities of (4S)-Nonadec-1-en-4-ol

| Receptor Target | Ligand | Binding Affinity (Ki, nM) | Assay Type |

| S1P Receptor 1 (S1PR1) | (4S)-Nonadec-1-en-4-ol | >1000 | Radioligand Displacement |

| S1P Receptor 3 (S1PR3) | (4S)-Nonadec-1-en-4-ol | 525 ± 75 | Radioligand Displacement |

| Protein Kinase C (PKC) | (4S)-Nonadec-1-en-4-ol | 150 ± 30 | Phorbol Dibutyrate Displacement |

Note: This table presents hypothetical data for illustrative purposes, as no specific experimental data for (4S)-Nonadec-1-en-4-ol is currently available.

A significant body of evidence suggests that long-chain alcohols and sphingolipid analogs can modulate the activity of various enzymes, most notably Protein Kinase C (PKC). nih.govmedicinacomplementar.com.br Sphingosine is a well-characterized inhibitor of PKC, acting competitively with the second messenger diacylglycerol (DAG). nih.gov Given the structural resemblance, (4S)-Nonadec-1-en-4-ol is a strong candidate for a PKC inhibitor. Inhibition of PKC can have profound effects on numerous cellular processes, including proliferation, differentiation, and apoptosis. bmglabtech.com

Other potential enzyme targets could include sphingosine kinases (SphK), which phosphorylate sphingosine to the signaling molecule S1P. spandidos-publications.com Inhibition of SphK by (4S)-Nonadec-1-en-4-ol would alter the cellular balance of sphingolipids and could represent another mechanism of its bioactivity.

Table 2: Potential Enzyme Modulation by (4S)-Nonadec-1-en-4-ol

| Enzyme | Action | IC50 (µM) | Mechanism |

| Protein Kinase C (PKC) | Inhibition | 15 | Competitive with Diacylglycerol |

| Sphingosine Kinase 1 (SphK1) | Inhibition | 50 | Competitive with Sphingosine |

| Phospholipase D (PLD) | No significant effect | >100 | - |

Note: This table contains illustrative data based on the activities of related compounds, as direct experimental values for (4S)-Nonadec-1-en-4-ol are not available.

The amphiphilic nature of (4S)-Nonadec-1-en-4-ol, with its polar hydroxyl head and long nonpolar hydrocarbon tail, dictates that it will readily partition into cellular membranes. mdpi.com The insertion of such molecules into the lipid bilayer can alter the physical properties of the membrane, including its fluidity, thickness, and permeability. nih.govnih.gov

Studies on long-chain alcohols have shown that they can increase membrane permeability to water and small solutes. nih.govrsc.org This effect is often dependent on the concentration of the alcohol and the composition of the lipid bilayer. The presence of (4S)-Nonadec-1-en-4-ol within the membrane could disrupt the packing of phospholipids, leading to transient pores or a general increase in membrane fluidity, which in turn could affect the function of membrane-embedded proteins. mdpi.com

Signal Transduction Pathways Modulated by (4S)-Nonadec-1-en-4-ol

By interacting with receptors and enzymes, (4S)-Nonadec-1-en-4-ol has the potential to modulate a variety of signal transduction pathways. If it indeed inhibits PKC, it would interfere with pathways downstream of diacylglycerol signaling. bmglabtech.com This could impact cellular processes regulated by the mitogen-activated protein kinase (MAPK) cascade and other pathways involved in cell growth and differentiation. frontiersin.org

Should (4S)-Nonadec-1-en-4-ol interact with S1P receptors, it could influence pathways regulated by G proteins, such as those involving adenylyl cyclase and phospholipase C. wikipedia.orglongdom.org These pathways control a wide array of cellular functions, including cell survival, migration, and inflammation. qiagen.comlongdom.org The ultimate effect on a given cell type would depend on the specific receptors expressed and the downstream signaling components present.

Gene Expression and Proteomic Profiling in Response to (4S)-Nonadec-1-en-4-ol Exposure

Alterations in signaling pathways initiated by (4S)-Nonadec-1-en-4-ol would be expected to lead to changes in gene expression and the cellular proteome. Lipids and their metabolites are known to regulate gene expression through various mechanisms, including the activation of nuclear receptors and the modulation of transcription factor activity. nih.govnih.govmdpi.com

For example, if (4S)-Nonadec-1-en-4-ol or its metabolites activate peroxisome proliferator-activated receptors (PPARs), this would lead to changes in the expression of genes involved in lipid metabolism and inflammation. portlandpress.com Proteomic studies of cells treated with other bioactive lipids have revealed changes in the abundance of proteins involved in lipid metabolism, signaling, and membrane trafficking. wgtn.ac.nzpnas.orgnih.govnih.govbiorxiv.orgmdpi.compnas.org A comprehensive transcriptomic and proteomic analysis of cells exposed to (4S)-Nonadec-1-en-4-ol would be necessary to fully elucidate its downstream effects.

Table 3: Illustrative Gene Expression Changes in Response to (4S)-Nonadec-1-en-4-ol

| Gene | Function | Fold Change |

| c-Fos | Transcription factor, cell proliferation | -2.5 |

| Cyclin D1 | Cell cycle regulation | -1.8 |

| B-cell lymphoma 2 (Bcl-2) | Apoptosis inhibitor | -3.2 |

| Peroxisome proliferator-activated receptor gamma (PPAR-γ) | Lipid metabolism, inflammation | +2.1 |

Note: This table presents hypothetical data for illustrative purposes. Actual gene expression changes would need to be determined experimentally.

Stereochemical Requirements for the Biological Mechanism of (4S)-Nonadec-1-en-4-ol

The stereochemistry of lipid molecules is often critical for their biological activity. The specific spatial arrangement of functional groups determines how a molecule fits into the binding pocket of a receptor or the active site of an enzyme. frontiersin.orgacs.org In the case of sphingolipids, the stereochemistry at the C2 and C3 positions is crucial for their recognition by enzymes and receptors.

While there are no direct studies comparing the bioactivity of the (4S) and (4R) enantiomers of Nonadec-1-en-4-ol, it is highly probable that they would exhibit different biological profiles. One enantiomer may be a potent inhibitor of a particular enzyme, while the other is significantly less active or even inactive. For example, the biological activity of many G protein-coupled receptor ligands is highly stereospecific. frontiersin.org Therefore, the (4S) configuration of Nonadec-1-en-4-ol is likely a key determinant of its specific molecular interactions and subsequent biological effects. Future studies comparing the activities of both enantiomers are essential to confirm this and to fully understand the structure-activity relationship of this class of compounds.

Structure Activity Relationship Sar Studies of 4s Nonadec 1 En 4 Ol and Its Analogs

Influence of Alkene Position and Geometry on (4S)-Nonadec-1-EN-4-OL Activity

The geometry of the double bond is also a critical factor. While the parent compound has a terminal double bond without E/Z isomerism, any internal analog would have this possibility. The different spatial arrangement of substituents around a cis versus a trans double bond can lead to significant differences in biological activity, as one isomer may fit into a binding site more effectively than the other.

Table 1: Hypothetical Influence of Alkene Position on the Bioactivity of (4S)-Nonadec-1-en-4-ol Analogs

| Compound | Alkene Position | Alkene Geometry | Relative Bioactivity (Hypothetical) |

| (4S)-Nonadec-1-en-4-ol | C1-C2 | N/A | Baseline |

| (4S)-Nonadec-2-en-4-ol | C2-C3 | E | May increase or decrease |

| (4S)-Nonadec-2-en-4-ol | C2-C3 | Z | May differ from E isomer |

| (4S)-Nonadec-8-en-4-ol | C8-C9 | E/Z mixture | Likely altered activity |

Impact of Alkyl Chain Length and Branching on the Bioactivity Profile of (4S)-Nonadec-1-EN-4-OL

Studies on other long-chain molecules, such as alkylresorcinols, have shown that variations in alkyl chain length can lead to a "cut-off" effect, where bioactivity first increases with chain length to an optimal point and then decreases. nih.gov A similar trend could be anticipated for analogs of (4S)-Nonadec-1-en-4-ol. Introducing branching on the alkyl chain would increase its steric bulk, which could either enhance or disrupt binding interactions with a biological target.

Table 2: Predicted Impact of Alkyl Chain Modifications on the Bioactivity of (4S)-Nonadec-1-en-4-ol Analogs

| Compound Analog | Modification | Predicted Effect on Lipophilicity | Predicted Impact on Bioactivity |

| (4S)-Heptadec-1-en-4-ol | Shorter Chain (C17) | Decreased | May decrease or increase |

| (4S)-Heneicos-1-en-4-ol | Longer Chain (C21) | Increased | May increase or decrease (potential for cutoff effect) |

| (4S)-16-Methylnonadec-1-en-4-ol | Chain Branching | Increased steric bulk | Potentially reduced or altered selectivity |

Role of Hydroxyl Group Position and Stereochemistry in the Efficacy of (4S)-Nonadec-1-EN-4-OL

The hydroxyl group at the C4 position is a polar feature that can participate in hydrogen bonding, a crucial interaction in many biological recognition processes. Its specific location and stereochemistry are likely critical for the molecule's activity. The (S)-configuration at C4 defines a specific three-dimensional arrangement of the molecule. It is highly probable that the corresponding (R)-enantiomer would exhibit different, likely reduced, biological activity due to a less favorable fit in a chiral binding site.

Moving the hydroxyl group to other positions on the carbon chain would create constitutional isomers with potentially very different biological profiles. For example, shifting the hydroxyl group to a terminal position would create a primary alcohol, which would have different chemical reactivity and potential for metabolic transformation compared to the secondary alcohol in the parent compound.

Table 3: Importance of Hydroxyl Group Position and Stereochemistry in (4S)-Nonadec-1-en-4-ol Analogs

| Compound Analog | Hydroxyl Position | Stereochemistry | Key Structural Change | Predicted Bioactivity Impact |

| (4R)-Nonadec-1-en-4-ol | C4 | R | Inversion of stereocenter | Likely significant change, potentially lower activity |

| Nonadec-1-en-3-ol | C3 | R or S | Positional Isomer | Different spatial orientation, likely altered activity |

| Nonadec-1-en-1-ol | C1 | N/A | Primary alcohol | Altered chemical properties and metabolic stability |

Systematic Derivatization and Functionalization of (4S)-Nonadec-1-EN-4-OL for SAR Elucidation

To systematically explore the SAR of (4S)-Nonadec-1-en-4-ol, a library of derivatives would need to be synthesized and tested. This would involve targeted modifications to each of the key structural motifs.

Modification of the Hydroxyl Group: The hydroxyl group can be converted into various ethers (e.g., methyl ether, benzyl (B1604629) ether) or esters (e.g., acetate (B1210297), benzoate) to probe the importance of the hydrogen bond donor and acceptor capabilities of this group.

Modification of the Alkene: The terminal alkene can be hydrogenated to the corresponding saturated alkane, (4S)-nonadecan-4-ol, to determine the role of the double bond in the observed activity. It can also be subjected to reactions such as epoxidation or dihydroxylation to introduce new functional groups.

Modification of the Alkyl Chain: Analogs with varying chain lengths can be synthesized. Additionally, functional groups such as a ketone or an additional hydroxyl group could be introduced at different positions along the chain to explore the impact of polarity changes.

These systematic modifications would allow for a detailed mapping of the structural requirements for the optimal biological activity of this class of compounds.

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling of (4S)-Nonadec-1-EN-4-OL Derivatives

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for understanding and predicting the biological activity of compounds. nih.gov In the context of (4S)-Nonadec-1-en-4-ol, these methods could be employed to build a predictive model for its bioactivity.

A QSAR study would involve:

Data Collection: Gathering experimental bioactivity data for a series of (4S)-Nonadec-1-en-4-ol analogs.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Using statistical methods to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model-building process.

A validated QSAR model could then be used to predict the bioactivity of novel, yet-to-be-synthesized derivatives of (4S)-Nonadec-1-en-4-ol, thereby guiding the design of more potent and selective compounds. nih.gov This approach can save significant time and resources in the drug discovery process.

Analytical Methodologies for Research Applications of 4s Nonadec 1 En 4 Ol

Advanced Chromatographic Techniques for Separation and Quantification of (4S)-Nonadec-1-en-4-ol

Chromatography is the cornerstone for the isolation and quantitative analysis of (4S)-Nonadec-1-en-4-ol. Given its specific chemical nature—a long aliphatic chain, a terminal double bond, and a chiral alcohol center—specialized chromatographic approaches are required.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique ideal for the analysis of volatile and semi-volatile compounds like (4S)-Nonadec-1-en-4-ol. mdpi.comchromatographyonline.com The compound's long hydrocarbon chain imparts sufficient volatility, although derivatization may sometimes be employed to enhance thermal stability and improve peak shape. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data, enabling both identification and quantification.

For trace analysis in complex biological or environmental samples, headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS. mdpi.com This pre-concentration technique allows for the extraction of volatile and semi-volatile analytes from the sample matrix, enhancing detection limits. The selection of the GC column's stationary phase is critical; non-polar columns are often suitable for separating long-chain alcohols.

Table 1: Illustrative GC-MS Parameters for Alkenol Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | HP-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) | Separation of analytes based on boiling point. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Flow Rate | 1 mL/min | Optimized for efficient separation. |

| Injector Temp. | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | Initial 40-50°C, ramp at 3-10°C/min to 250°C, hold | Temperature gradient to separate compounds with different volatilities. researchgate.net |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method that produces a reproducible fragmentation pattern for library matching. |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Mass analysis of eluting compounds for identification and quantification. |

The biological activity of chiral molecules is often enantiomer-specific. Therefore, determining the enantiomeric purity of (4S)-Nonadec-1-en-4-ol is crucial. High-Performance Liquid Chromatography (HPLC) equipped with a Chiral Stationary Phase (CSP) is the benchmark technique for this purpose. nih.gov Enantiomers have identical physical properties in an achiral environment, but they interact differently with a chiral stationary phase, leading to different retention times and thus, separation. chromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including alcohols. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve the best resolution between the (4S) and (4R) enantiomers. Detection is commonly performed using a UV detector, although coupling to a mass spectrometer (LC-MS) can provide greater sensitivity and specificity. acs.orgnih.gov

Table 2: Typical HPLC-CSP Conditions for Chiral Alcohol Separation

| Parameter | Setting/Type | Purpose |

|---|---|---|

| Chiral Column | Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) | Provides a chiral environment for enantiomeric separation. researchgate.net |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) | Elutes the compound; the ratio is adjusted to optimize separation. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation process. |

| Column Temp. | Ambient or controlled (e.g., 25 °C) | Temperature can affect retention times and resolution. |

| Detection | UV (e.g., at 210 nm) or Mass Spectrometry (ESI-MS) | Detects the separated enantiomers as they elute. |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both GC and HPLC for the analysis and purification of chiral compounds and lipids. mdpi.comresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.comshimadzu.com

For the enantiomeric separation of (4S)-Nonadec-1-en-4-ol, SFC is particularly advantageous. It is often considered a "green" technique due to the reduced use of organic solvents. shimadzu.com The mobile phase typically consists of supercritical CO2 mixed with a small amount of an alcohol modifier, such as methanol (B129727) or ethanol (B145695), which helps to elute polar compounds and fine-tune selectivity on a chiral stationary phase. waters.com SFC is well-suited for both analytical-scale enantiopurity determination and preparative-scale purification to isolate the desired enantiomer. acs.orgchromatographyonline.com

Table 3: Representative SFC Parameters for Chiral Analysis

| Parameter | Setting/Type | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) | Enantioselective separation. researchgate.net |

| Mobile Phase | Supercritical CO2 with an alcohol modifier (e.g., Methanol) | The primary eluent system; modifier percentage is optimized for resolution. chromatographyonline.com |

| Flow Rate | 2 - 4 mL/min | Higher flow rates are possible due to low mobile phase viscosity. |

| Back Pressure | 100 - 150 bar | Maintains the CO2 in a supercritical state. |

| Column Temp. | 35 - 40 °C | Influences fluid density and separation selectivity. |

| Detection | UV-Vis or Mass Spectrometry (MS) | Detection of the separated enantiomers. |

Spectroscopic Characterization Methods in (4S)-Nonadec-1-en-4-ol Research

Spectroscopy provides indispensable information about the molecular structure, stereochemistry, and functional groups present in (4S)-Nonadec-1-en-4-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. 1H NMR provides information about the chemical environment of hydrogen atoms, while 13C NMR reveals the types of carbon atoms present. For (4S)-Nonadec-1-en-4-ol, specific signals in the 1H NMR spectrum would correspond to the vinyl protons (CH2=CH-), the proton on the carbon bearing the hydroxyl group (-CH(OH)-), and the long aliphatic chain.

Table 4: Predicted 1H and 13C NMR Chemical Shifts (δ) for (4S)-Nonadec-1-en-4-ol in CDCl3

| Atom Position | Predicted 1H NMR Shift (ppm) | Predicted 13C NMR Shift (ppm) | Notes |

|---|---|---|---|

| C1 (CH2=) | ~5.0-5.2 | ~114 | Terminal alkene protons. |

| C2 (-CH=) | ~5.8 | ~141 | Alkene proton adjacent to C1. |

| C3 (-CH2-) | ~2.1-2.3 | ~40 | Methylene (B1212753) group adjacent to the double bond. |

| C4 (-CH(OH)-) | ~3.6 | ~72 | Proton and carbon at the chiral center. |

| C5-C18 (-CH2-)n | ~1.2-1.4 | ~23-32 | Bulk methylene groups of the aliphatic chain. |

| C19 (-CH3) | ~0.9 | ~14 | Terminal methyl group. |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups within a molecule. These two techniques are complementary. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, with signals being strong for vibrations that cause a change in polarizability. researchgate.netchromatographyonline.com

For (4S)-Nonadec-1-en-4-ol, IR spectroscopy is particularly effective for detecting the prominent, broad absorption band of the hydroxyl (-OH) group and the stretching vibrations of the C-H bonds. Raman spectroscopy is highly sensitive to the non-polar C=C double bond of the alkene group, which would show a strong, sharp signal. chromatographyonline.com

Table 5: Characteristic Vibrational Frequencies for (4S)-Nonadec-1-en-4-ol

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Vibration Type |

|---|---|---|---|

| O-H (alcohol) | IR | ~3200-3600 (broad) | Stretching |

| C-H (alkane) | IR, Raman | ~2850-2960 | Stretching |

| C=C (alkene) | Raman (strong), IR (medium) | ~1640-1680 | Stretching chromatographyonline.com |

| C-O (alcohol) | IR | ~1050-1150 | Stretching |

| =C-H | IR | ~3010-3095 (stretching), ~910-990 (bending) | Stretching and Bending |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Determination of (4S)-Nonadec-1-en-4-ol

The defining structural feature of (4S)-Nonadec-1-en-4-ol is its chirality, arising from the stereocenter at the C-4 position. The determination of the absolute configuration and enantiomeric purity is paramount in its research applications. Optical rotation and circular dichroism (CD) spectroscopy are powerful non-destructive techniques for this purpose.

Optical Rotation measures the rotation of the plane of polarized light as it passes through a solution containing a chiral compound. wikipedia.org The direction and magnitude of this rotation are characteristic of the specific enantiomer. For (4S)-Nonadec-1-en-4-ol, a negative specific rotation value would be expected, indicating levorotatory behavior. wikipedia.org While direct measurement of the optical rotation of (4S)-Nonadec-1-en-4-ol may not be extensively reported, data from similar chiral long-chain alcohols can provide an expected range. For instance, the related compound (2S, 4S)-1-acetoxy-2,4-dihydroxy-n-heptadec-16-ene has a reported specific rotation of [α]D -2.7° in chloroform. cuvillier.de The specific rotation is a fundamental property used to characterize and confirm the enantiomeric form of a synthesized or isolated chiral molecule. researchgate.net

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This technique is particularly sensitive to the conformation of the molecule and the electronic transitions within its chromophores. In (4S)-Nonadec-1-en-4-ol, the carbon-carbon double bond (C=C) and the hydroxyl group (-OH) are the primary chromophores. The CD spectrum provides a unique fingerprint for each enantiomer, allowing for the determination of absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations. researchgate.netscience.gov The non-planarity of the chromophore, such as the distortion of the C=C bond, significantly influences the CD spectrum. researchgate.net

Hyphenated Techniques for Comprehensive Analysis of (4S)-Nonadec-1-en-4-ol in Complex Biological and Environmental Samples

The analysis of (4S)-Nonadec-1-en-4-ol in complex matrices such as biological fluids or environmental samples necessitates the use of hyphenated analytical techniques, which combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like long-chain alcohols. nih.gov For GC-MS analysis of (4S)-Nonadec-1-en-4-ol, a derivatization step is often required to increase its volatility and improve its chromatographic behavior. nih.gov Common derivatization reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). rsc.org The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule, allowing for its unambiguous identification. mdpi.com The use of soft ionization techniques in GC-MS can also be beneficial for preserving the molecular ion, which is crucial for determining the molecular weight of the compound. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly suitable for the analysis of less volatile and thermally labile compounds. nih.gov Reversed-phase HPLC can be used to separate (4S)-Nonadec-1-en-4-ol from other components in a mixture based on its polarity. nih.gov Coupling the HPLC system to a mass spectrometer allows for sensitive and selective detection. epa.gov For chiral separations, chiral HPLC columns can be employed to separate the (4S) and (4R) enantiomers, enabling the determination of enantiomeric excess in a sample. nih.govscielo.br The development of methods using LC-MS/MS can achieve very low limits of detection, in the range of picograms per liter (pg/L) in water and picograms per gram (pg/g) in biological tissues. nih.gov

Interactive Data Table: Comparison of Hyphenated Techniques for the Analysis of Long-Chain Alcohols

| Technique | Sample Volatility | Derivatization | Separation Principle | Detection | Key Advantages |

| GC-MS | Required | Often necessary | Boiling point/volatility | Mass Spectrometry | High resolution, established libraries |

| LC-MS | Not required | Not always necessary | Polarity | Mass Spectrometry | Suitable for non-volatile and thermally labile compounds |

| Chiral HPLC-MS | Not required | Can be used | Enantioselectivity | Mass Spectrometry | Enantiomer separation and quantification |

Development and Validation of Analytical Methods for (4S)-Nonadec-1-en-4-ol Research

The development and validation of analytical methods are critical to ensure the reliability and accuracy of research findings. scispace.com This process involves a systematic evaluation of the method's performance characteristics according to established guidelines, such as those from the International Council for Harmonisation (ICH). scispace.com

Method Development for the analysis of (4S)-Nonadec-1-en-4-ol would involve optimizing several parameters. For a chiral HPLC method, this includes the selection of the appropriate chiral stationary phase, the composition of the mobile phase (e.g., hexane/ethanol mixtures), flow rate, and column temperature to achieve optimal separation of the enantiomers. nih.govscielo.br For GC-MS methods, optimization of the temperature program and the selection of the appropriate derivatization reagent are crucial. rsc.org

Method Validation ensures that the developed analytical method is suitable for its intended purpose. scispace.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. scispace.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. nih.gov

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. epa.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Table: Typical Validation Parameters for a Chiral HPLC Method

| Validation Parameter | Typical Acceptance Criteria | Reference |

| Linearity (R²) | > 0.999 | nih.gov |

| LOD | Signal-to-noise ratio of 3:1 | epa.gov |

| LOQ | Signal-to-noise ratio of 10:1 | scispace.com |

| Precision (RSD%) | < 2% for repeatability, < 5% for intermediate precision | nih.gov |

| Accuracy (Recovery %) | 98-102% | scielo.br |

| Resolution (Rs) | > 1.5 | nih.gov |

The rigorous development and validation of these analytical methodologies are fundamental for advancing the scientific understanding of (4S)-Nonadec-1-en-4-ol and its role in various chemical and biological systems.

Future Research Directions and Unexplored Avenues for 4s Nonadec 1 En 4 Ol

Emerging Synthetic Strategies for Sustainable Production and Derivatization of (4S)-Nonadec-1-en-4-ol

The development of environmentally friendly and cost-effective methods for the synthesis of (4S)-nonadec-1-en-4-ol is a primary research goal. Current multi-step syntheses often involve stoichiometric reagents and generate significant waste. Future research should focus on catalytic and biocatalytic approaches to improve the sustainability of its production.

Key Research Areas:

Asymmetric Catalysis: Exploration of novel chiral catalysts for the enantioselective addition of organometallic reagents to a suitable pro-chiral ketone or aldehyde precursor. This could involve transition metal catalysis or organocatalysis to achieve high enantiomeric excess.

Biocatalysis: The use of enzymes, such as lipases or dehydrogenases, for the kinetic resolution of racemic nonadec-1-en-4-ol or the asymmetric reduction of a corresponding ketone. Whole-cell biotransformations using genetically engineered microorganisms could also offer a sustainable production route.

Flow Chemistry: The application of continuous flow technologies can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Derivatization: The synthesis of novel derivatives of (4S)-nonadec-1-en-4-ol to probe structure-activity relationships and potentially develop more potent or stable analogs for pest management applications.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Asymmetric Catalysis | High enantioselectivity, catalytic efficiency | Development of novel chiral ligands and catalysts |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign | Enzyme screening, protein engineering, whole-cell system development |

| Flow Chemistry | Improved process control, scalability, and safety | Reactor design, optimization of reaction parameters |

Deeper Exploration of (4S)-Nonadec-1-en-4-ol's Inter-species Communication Roles and Environmental Impact

The ecological role of (4S)-nonadec-1-en-4-ol may extend beyond its function as a sex pheromone for P. citrella. Investigating its potential role in inter-species communication and its environmental fate is crucial for a comprehensive understanding of its ecological significance.

Key Research Questions:

Does (4S)-nonadec-1-en-4-ol act as a kairomone for predators or parasitoids of the citrus leafminer?

Does it have any allomonal effects on competing herbivorous insects?

What are the degradation pathways of (4S)-nonadec-1-en-4-ol in different environmental compartments (soil, water, air)?

What is its potential for bioaccumulation and ecotoxicity in non-target organisms?

Advanced Mechanistic Insights into (4S)-Nonadec-1-en-4-ol's Biological Activities via Systems Biology Approaches

Understanding how male citrus leafminer moths detect and process the signal of (4S)-nonadec-1-en-4-ol at a molecular level is a key area for future research. Systems biology approaches can provide a holistic view of the underlying physiological and neurological processes.

Potential Research Approaches:

Transcriptomics and Proteomics: Analysis of gene and protein expression in the antennae of male moths upon exposure to (4S)-nonadec-1-en-4-ol to identify key olfactory receptors and signaling pathway components.

Metabolomics: Studying the metabolic changes in response to pheromone perception.

Computational Modeling: Developing models of the olfactory signaling cascade to simulate and predict the moth's response to different pheromone concentrations and blends.

Potential Biotechnical and Agro-Chemical Applications of (4S)-Nonadec-1-en-4-ol or its Derivatives

The primary application of (4S)-nonadec-1-en-4-ol is in integrated pest management (IPM) programs for the citrus leafminer. Future research can focus on optimizing its use and exploring novel applications.

Potential Applications:

| Application | Description | Future Research Focus |

| Mating Disruption | Dispensing high amounts of the synthetic pheromone to confuse male moths and prevent them from finding females. | Development of novel, long-lasting dispenser technologies. |

| Mass Trapping | Using pheromone-baited traps to capture a large number of male moths, thereby reducing the population. | Optimization of trap design and lure composition. |

| Attract-and-Kill | Combining the pheromone with an insecticide to attract and eliminate the target pest. | Formulation of effective and environmentally safe attract-and-kill products. |

| Biosensors | Development of highly sensitive biosensors for the early detection of citrus leafminer infestations. | Integration of olfactory receptors or binding proteins into sensor platforms. |

Integration of (4S)-Nonadec-1-en-4-ol Research with Material Science or Nanotechnology for Novel Applications

The unique chemical properties of long-chain unsaturated alcohols like (4S)-nonadec-1-en-4-ol could be leveraged in the development of novel materials and nanotechnologies.

Potential Research Avenues:

Controlled-Release Formulations: Encapsulation of the pheromone in biodegradable nanoparticles or microparticles for its slow and targeted release in the field.

Smart Materials: Development of materials that release the pheromone in response to specific environmental stimuli, such as temperature or humidity.

Surface Coatings: Creation of surfaces that mimic the chemical cues of the host plant to influence insect behavior.

Development of Bio-inspired and Biomimetic Approaches Utilizing (4S)-Nonadec-1-en-4-ol

The highly specific and efficient communication system based on (4S)-nonadec-1-en-4-ol can serve as an inspiration for the development of novel technologies.

Examples of Bio-inspired Research:

Artificial Noses: Designing electronic noses with sensors that are highly selective for (4S)-nonadec-1-en-4-ol and other relevant volatile organic compounds for pest detection.

Robotics: Developing autonomous robots that can navigate and locate a source of (4S)-nonadec-1-en-4-ol, mimicking the mate-seeking behavior of the male moth, for applications in precision agriculture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.